molecular formula C4H5BN2O2 B1604075 Pyrimidin-2-ylboronic acid CAS No. 851199-85-4

Pyrimidin-2-ylboronic acid

Cat. No. B1604075
M. Wt: 123.91 g/mol
InChI Key: FXJZOUPFQNMFOR-UHFFFAOYSA-N
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Description

Pyrimidin-2-ylboronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its versatile applications. It is a heterocyclic compound that contains a pyrimidine ring and a boronic acid group. This compound has been widely used in the synthesis of various organic compounds and has shown promising results in scientific research applications.

Scientific Research Applications

1. Antagonists for Osteoporosis Treatment

Pyrimidin-2-ylboronic acid derivatives, specifically 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid and its methyl variant, have been identified as potent and selective antagonists of the αvβ3 receptor. These compounds demonstrate significant potential in the treatment of osteoporosis, showcasing strong in vitro profiles and effectiveness in in vivo models of bone turnover (Coleman et al., 2004).

2. Antioxidant Properties

Pyrimidin-2-ylboronic acid, as a part of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, exhibits notable antioxidant activities. These compounds have shown promising results in several in vitro assays, including radical-scavenging and anti-lipid peroxidation activities, suggesting potential applications in managing oxidative stress-related conditions (Rani et al., 2012).

3. Synthesis of Hetarylpyrroles

Pyrimidin-2-ylboronic acid is used in the synthesis of 3-hetarylpyrroles through Suzuki–Miyaura cross-coupling reactions. These heterocyclic compounds have potential applications in various fields, including medicinal chemistry (Matyugina et al., 2020).

4. Cross-Coupling Reactions in Organic Synthesis

The compound plays a significant role in cross-coupling reactions. Pyrimidin-2-yl sulfonates, when coupled with arylboronic acids, lead to the synthesis of C2-functionalized pyrimidines, demonstrating its utility in organic synthesis and medicinal chemistry (Quan et al., 2013).

5. Anticancer Applications

Pyrimidin-2-ylboronic acid derivatives have been synthesized and evaluated for their anticancer activities. Studies reveal that certain compounds within this group demonstrate significant cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents (Hosamani et al., 2015).

properties

IUPAC Name

pyrimidin-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O2/c8-5(9)4-6-2-1-3-7-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJZOUPFQNMFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC=N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623223
Record name Pyrimidin-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidin-2-ylboronic acid

CAS RN

851199-85-4
Record name B-2-Pyrimidinylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851199-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidin-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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